Ayanin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-inflammatory Properties

Studies suggest ayanin might possess anti-inflammatory properties. Research has shown that ayanin can inhibit the activity of enzymes called phosphodiesterases (PDEs), which play a role in inflammatory processes []. Additionally, studies in mice with induced colitis demonstrated that ayanin treatment reduced inflammation and improved gut health []. However, more research is required to fully understand ayanin's anti-inflammatory potential and its efficacy in treating specific inflammatory conditions in humans.

Potential for Neurodegenerative Diseases

Some research suggests ayanin may offer potential benefits in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies in animal models have shown that ayanin can improve memory and learning, protect brain cells from damage, and reduce inflammation in the brain [, ]. These findings are promising, but further research is needed to determine if ayanin can translate these benefits to humans and be used as a therapeutic strategy for neurodegenerative diseases.

Other Potential Applications

Preliminary research also suggests ayanin might have other potential applications, including:

- Antioxidant activity: Ayanin may act as an antioxidant, potentially protecting cells from damage caused by free radicals [].

- Anti-cancer properties: Some studies suggest ayanin may have anti-cancer effects, but further research is needed to understand its mechanisms and potential for cancer treatment [].

- Diabetes management: Ayanin may help regulate blood sugar levels, but more research is required to confirm its effectiveness in managing diabetes [].

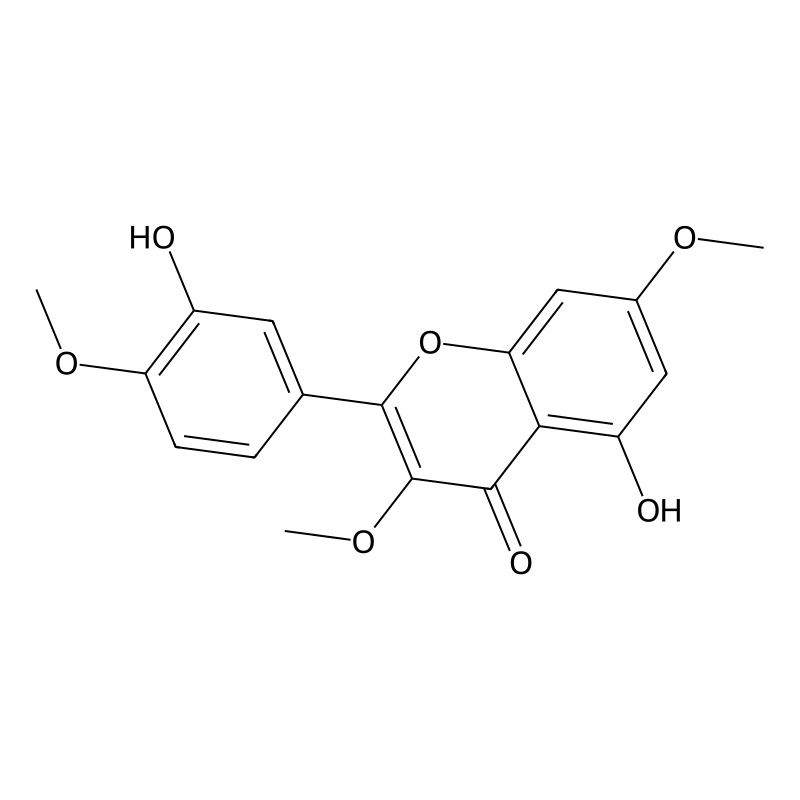

Ayanin is a natural flavonoid compound classified as a dihydroxyflavone and trimethoxyflavone, with the chemical formula and a molecular weight of approximately 344.31 g/mol . This compound is primarily derived from the plant species Callicarpa nudiflora, where it has been isolated and studied for its various biological activities. Ayanin is structurally related to quercetin, exhibiting similar properties due to its flavonoid backbone, which is characterized by a chromone structure with hydroxyl and methoxy substituents.

- Methylation: The addition of methyl groups can occur, affecting its biological activity.

- Demethylation: Removal of methyl groups can alter its structure and function.

- Acetylation: This reaction introduces acetyl groups, potentially enhancing solubility and bioavailability.

Additionally, ayanin can be oxidized to form quinones and other reactive intermediates, which may further participate in various biochemical processes.

Research indicates that ayanin exhibits significant biological activities, particularly as an inhibitor of specific enzymes. For example:

- Inhibition of Caseinolytic Protease: Ayanin has shown to inhibit the ClpP protease in Methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value of 19.63 μM . This suggests potential therapeutic applications in combating antibiotic-resistant infections.

- Phosphodiesterase Inhibition: Ayanin has also been identified as a phosphodiesterase inhibitor, which may have implications in treating various diseases linked to cyclic nucleotide signaling pathways .

The synthesis of ayanin can be achieved through various methods. One prominent approach involves the methylation of quercetin using iodomethane in the presence of potassium carbonate . Other synthetic routes include:

- Direct Methylation: Utilizing methylating agents such as dimethyl sulfate.

- Enzymatic Synthesis: Employing specific methyltransferases that catalyze the transfer of methyl groups from S-adenosyl-L-methionine to flavonoid substrates .

- Chemical Synthesis: Multiple synthetic pathways have been documented, allowing for the production of ayanin in laboratory settings.

Ayanin's unique properties make it suitable for various applications:

- Pharmaceuticals: Due to its inhibitory effects on enzymes like ClpP and phosphodiesterases, ayanin has potential uses in drug development aimed at treating bacterial infections and other diseases.

- Nutraceuticals: Its antioxidant properties may contribute to health supplements designed to combat oxidative stress.

- Cosmetics: Ayanin's flavonoid structure may be beneficial in skincare products for its anti-inflammatory and protective effects against UV radiation.

Studies on ayanin's interactions with biological targets reveal its potential as a therapeutic agent. It has been shown to interact with various proteins involved in cellular signaling and stress responses. The inhibition of ClpP suggests that ayanin may affect bacterial survival mechanisms, making it a candidate for further investigation in antimicrobial therapy .

Ayanin shares structural similarities with several other flavonoids. Here are some notable compounds for comparison:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Quercetin | Dihydroxyflavone | Widely studied for antioxidant properties |

| Rhamnazin | Trimethoxyflavone | Known for its anti-inflammatory effects |

| Tamarixetin | Dihydroxyflavone | Exhibits neuroprotective properties |

| Kaempferol | Dihydroxyflavone | Noted for its anticancer activity |

Uniqueness of Ayanin: What sets ayanin apart is its specific inhibitory action on ClpP protease and phosphodiesterases, which is not universally observed among other similar flavonoids. Additionally, its unique methylation pattern contributes to its distinct biological activities.

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural characterization of ayanin, offering detailed information about both proton and carbon environments within the molecule [8] [23]. The spectral signatures of ayanin exhibit characteristic patterns consistent with flavonol derivatives, particularly those containing multiple methoxy substitutions [24] [25].

¹H-NMR Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of ayanin displays distinctive resonances that enable unambiguous structural assignment [8]. Comprehensive analysis of ayanin in acetone-d₆ at 500 MHz reveals characteristic chemical shift patterns that are diagnostic for this trimethoxyflavonol structure [8] [24].

The most downfield resonance appears at 12.75 ppm as a singlet corresponding to the 5-hydroxyl proton, which participates in strong intramolecular hydrogen bonding with the carbonyl oxygen at position 4 [8] [23]. This chemical shift value is typical for hydroxyl protons in flavonoids that form chelated structures with adjacent carbonyl groups [23] [31]. Another hydroxyl proton at the 5'-position resonates at 8.49 ppm as a singlet, indicating its involvement in weaker hydrogen bonding interactions compared to the 5-hydroxyl group [8].

The aromatic proton region displays characteristic patterns for the B-ring substitution pattern. The H-6' proton appears as a doublet at 7.79 ppm with a coupling constant of 2.1 Hz, while H-2' resonates as a multiplet in the range 7.72-7.69 ppm [8]. The H-3' proton is observed as a doublet at 7.01 ppm with a coupling constant of 8.5 Hz, confirming the 1,2,4-trisubstituted pattern of the B-ring [8] [24].

In the A-ring region, two meta-coupled aromatic protons are evident. The H-8 proton appears as a doublet at 6.66 ppm with J = 2.3 Hz, while H-6 resonates at 6.31 ppm as a doublet with J = 2.1 Hz [8] [25]. These chemical shifts and coupling patterns are characteristic of the 5,7-dihydroxylated A-ring system with additional methoxy substitution at position 7 [23] [31].

The methoxy groups display distinct resonances in the aliphatic region. The 7-methoxy group appears at 3.94 ppm, the 4'-methoxy at 3.91 ppm, and the 3-methoxy at 3.90 ppm, all as three-proton singlets [8]. These chemical shift values are typical for methoxy substituents attached to aromatic systems in flavonoid structures [24] [26].

| ¹H NMR Chemical Shift (ppm) | Assignment | Multiplicity | Coupling Constant (Hz) | Integration |

|---|---|---|---|---|

| 12.75 | 5-OH | s | - | 1H |

| 8.49 | 5'-OH | s | - | 1H |

| 7.79 | H-6' | d | 2.1 | 1H |

| 7.72-7.69 | H-2' | m | - | 1H |

| 7.01 | H-3' | d | 8.5 | 1H |

| 6.66 | H-8 | d | 2.3 | 1H |

| 6.31 | H-6 | d | 2.1 | 1H |

| 3.94 | 7-OCH₃ | s | - | 3H |

| 3.91 | 4'-OCH₃ | s | - | 3H |

| 3.90 | 3-OCH₃ | s | - | 3H |

¹³C-NMR Spectral Interpretations

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial structural information regarding the carbon framework of ayanin [8] [23]. The ¹³C-NMR spectrum reveals seventeen distinct carbon signals, consistent with the molecular formula and structural assignment of this trimethoxyflavonol [8] [24].

The carbonyl carbon at position 4 exhibits the most downfield resonance at 179.6 ppm, characteristic of the α,β-unsaturated ketone functionality in flavonoid structures [8] [23]. This chemical shift is typical for C-4 carbons in flavonols, which experience deshielding due to the electron-withdrawing effects of the adjacent oxygen atoms and the extended conjugation system [31] [32].

The carbon signals for the hydroxylated and methoxylated positions display characteristic patterns. C-7 resonates at 166.6 ppm, C-5 at 162.9 ppm, and C-9 at 157.7 ppm, reflecting the electron-donating effects of the hydroxyl and methoxy substituents [8] [23]. These chemical shifts are consistent with oxygenated aromatic carbons in flavonoid systems and align with literature values for similar compounds [24] [25].

The B-ring carbons show distinct chemical shifts reflecting their substitution pattern. C-4' appears at 149.8 ppm, C-3' at 148.2 ppm, C-1' at 122.6 ppm, C-6' at 119.4 ppm, and C-5' at 116.8 ppm [8]. These values are characteristic of a 3',4',5'-trihydroxy substitution pattern with methoxylation at the 4'-position [23] [26].

The A-ring carbons display resonances at C-10 (104.5 ppm), C-2 (102.8 ppm), C-8 (98.2 ppm), and C-6 (93.7 ppm) [8]. The chemical shifts for C-8 and C-6 are particularly diagnostic, as they reflect the meta-coupled proton-bearing carbons in the 5,7-dihydroxylated system [23] [31].

The C-3 carbon resonates at 138.9 ppm, which is characteristic of the methoxylated position in flavonol structures [8] [24]. This chemical shift confirms the presence of the 3-methoxy substitution and distinguishes ayanin from its unmethylated analogs [25] [26].

The methoxy carbons appear in the expected aliphatic region, with 4'-OCH₃ at 60.4 ppm, 7-OCH₃ at 56.8 ppm, and 3-OCH₃ at 56.2 ppm [8]. These chemical shifts are typical for methoxy groups attached to aromatic systems and provide confirmation of the methylation pattern [23] [24].

| ¹³C NMR Chemical Shift (ppm) | Assignment | Carbon Type |

|---|---|---|

| 179.6 | C-4 | Carbonyl |

| 166.6 | C-7 | Aromatic (O-substituted) |

| 162.9 | C-5 | Aromatic (O-substituted) |

| 157.7 | C-9 | Aromatic (O-substituted) |

| 149.8 | C-4' | Aromatic (O-substituted) |

| 148.2 | C-3' | Aromatic (O-substituted) |

| 138.9 | C-3 | Aromatic (O-substituted) |

| 122.6 | C-1' | Aromatic |

| 119.4 | C-6' | Aromatic (CH) |

| 116.8 | C-5' | Aromatic (CH) |

| 104.5 | C-10 | Aromatic |

| 102.8 | C-2 | Aromatic |

| 98.2 | C-8 | Aromatic (CH) |

| 93.7 | C-6 | Aromatic (CH) |

| 60.4 | 4'-OCH₃ | Aliphatic |

| 56.8 | 7-OCH₃ | Aliphatic |

| 56.2 | 3-OCH₃ | Aliphatic |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-visible absorption spectroscopy provides essential information about the electronic transitions and chromophoric properties of ayanin [31] [32]. As a flavonol derivative, ayanin exhibits characteristic absorption patterns that reflect its extended conjugated π-electron system and substitution pattern [13] [28].

Flavonols typically display two major absorption bands in their ultraviolet-visible spectra [31] [32]. Band I, associated with the absorption of the cinnamoyl chromophore (B-ring and its attached portion), appears in the range of 350-385 nanometers for flavonols [31]. Band II, corresponding to the benzoyl chromophore (A-ring system), is observed between 250-280 nanometers [31] [32].

The position and intensity of these absorption bands are significantly influenced by the hydroxylation and methoxylation patterns present in ayanin [31] [32]. The presence of multiple methoxy groups generally causes bathochromic shifts compared to the parent quercetin structure, reflecting the electron-donating nature of these substituents [28] [31].

The hydroxyl groups at positions 5 and 5' contribute to the stabilization of the excited state through intramolecular hydrogen bonding and resonance effects [32]. The 5-hydroxyl group, in particular, forms a strong chelate with the 4-carbonyl oxygen, which significantly affects the electronic absorption properties [31] [32].

Methoxylation at positions 3, 7, and 4' introduces additional electron density into the aromatic system, resulting in characteristic spectral modifications [31]. These substitutions typically lead to increased extinction coefficients and subtle wavelength shifts compared to unmethylated analogs [28] [32].

The ultraviolet-visible spectrum of ayanin in methanolic solution exhibits high extinction coefficients typical of flavonoid chromophores, indicating efficient light absorption due to the extensive conjugation system [13] [16]. These spectroscopic properties make ayanin readily detectable and quantifiable using standard ultraviolet-visible spectrophotometric methods [16] [28].

| Parameter | Value/Range | Comments |

|---|---|---|

| Band I (nm |

Methylation of Quercetin Precursors

The chemical synthesis of ayanin primarily relies on the methylation of quercetin, a widely available flavonol precursor. Ayanin, systematically known as 5,3'-dihydroxy-3,7,4'-trimethoxyflavone, represents the 3,7,4'-tri-O-methylated derivative of quercetin [1] [2]. The synthetic approaches to ayanin production involve strategic methylation reactions that selectively introduce methoxy groups at specific hydroxyl positions.

Direct Permethylation Approach

The most established method for ayanin synthesis involves the direct permethylation of quercetin followed by selective demethylation. Kimura and colleagues demonstrated an efficient permethylation procedure using methyl iodide and sodium hydride in dimethylformamide [3]. The optimized reaction conditions involve treating quercetin with 29 equivalents of methyl iodide and 7.6 equivalents of sodium hydride at 80°C for 6 hours, yielding 3,5,7,3',4'-penta-O-methylquercetin in 86% isolated yield [3]. This method requires careful addition of reagents in two portions over the reaction period to minimize side product formation.

An alternative permethylation strategy employs dimethyl sulfate with potassium hydroxide in acetone-water mixtures [3]. This approach provides comparable yields while utilizing more environmentally benign reaction conditions. The reaction proceeds under reflux conditions for approximately 3 hours, generating the fully methylated quercetin intermediate with 80% yield [3].

Regioselective Methylation Strategies

For applications requiring specific methylation patterns, regioselective approaches have been developed. These methods involve protecting group strategies or controlled reaction conditions that favor methylation at particular hydroxyl positions [4] [5]. Partial methylation of quercetin can be achieved through careful control of reagent stoichiometry and reaction temperature, allowing access to intermediate methylation states that can be further elaborated to ayanin [4].

| Synthesis Strategy | Starting Material | Reagents | Conditions | Yield (%) | Product Selectivity |

|---|---|---|---|---|---|

| Direct Permethylation | Quercetin | MeI/NaH in DMF | 80°C, 6 hours | 86 | Pentamethylquercetin |

| Sequential Methylation | Quercetin | Me₂SO₄/KOH in acetone/water | Reflux, 3 hours | 80 | Pentamethylquercetin |

| Partial Methylation | Quercetin | Controlled methylation conditions | Variable temperature and time | 40-75 | Trimethylquercetin derivatives |

Regioselective Demethylation Techniques

The conversion of fully methylated quercetin to ayanin requires precise demethylation at the 5 and 3' positions while preserving the methoxy groups at positions 3, 7, and 4'. Research has established a clear order of demethylation reactivity: 5 > 3' > 4' > 3 > 7, which enables the selective synthesis of various methylated quercetin derivatives [3].

Boron Tribromide-Mediated Demethylation

Boron tribromide has emerged as the most effective reagent for regioselective demethylation of methylated quercetin derivatives [3]. Treatment of 3,5,7,3',4'-penta-O-methylquercetin with 2.0 equivalents of boron tribromide in acetonitrile at room temperature for 30 minutes provides 3,7,3',4'-tetra-O-methylquercetin in 98% yield [3]. The high selectivity for 5-O-demethylation results from the activating effect of the neighboring carbonyl group, which enhances the electrophilicity of the 5-position methoxy group.

Further demethylation with boron tribromide under modified conditions enables access to ayanin. Treatment with 2.0 equivalents of boron tribromide in dichloromethane at -30°C for 10 minutes selectively removes the 3'-methoxy group, yielding ayanin in 40% isolated yield [3]. The lower temperature is critical for achieving regioselectivity and preventing over-demethylation.

Alternative Demethylation Methods

Boron trichloride in combination with tetrabutylammonium iodide provides an alternative demethylation protocol [3]. Treatment of pentamethylquercetin with 5.3 equivalents of boron trichloride and tetrabutylammonium iodide in dichloromethane at -20°C for 30 minutes yields 3,7-dimethylquercetin in 83% yield [3]. This method demonstrates complementary regioselectivity compared to boron tribromide protocols.

Synthetic Route Optimization

The overall synthetic sequence from quercetin to ayanin involves permethylation followed by selective demethylation [3]. The optimized route provides ayanin through a two-step process: (1) permethylation of quercetin to pentamethylquercetin (86% yield), and (2) selective demethylation with boron tribromide (40% yield), giving an overall yield of approximately 34% from quercetin [3]. This synthetic approach enables access to multi-gram quantities of ayanin for biological and pharmacological studies.

| Demethylation Method | Reagent System | Conditions | Selectivity | Yield (%) | Primary Product |

|---|---|---|---|---|---|

| BBr₃ Selective | BBr₃ in MeCN | Room temperature, 30 min | 5-position | 98 | 3,7,3',4'-tetramethylquercetin |

| BBr₃ Further | BBr₃ in CH₂Cl₂ | -30°C, 10 min | 3'-position | 40 | Ayanin |

| BCl₃/TBAI | BCl₃/TBAI in CH₂Cl₂ | -20°C, 30 min | Multiple positions | 83 | 3,7-dimethylquercetin |

Enzymatic Biosynthesis in Plant Systems

O-Methyltransferase Catalyzed Reactions

The biosynthesis of ayanin in plant systems is mediated by specific O-methyltransferase enzymes that catalyze the sequential methylation of quercetin derivatives. The key enzyme responsible for the final step in ayanin biosynthesis is 3,7-dimethylquercetin 4'-O-methyltransferase (EC 2.1.1.83) [6] [7]. This enzyme catalyzes the methylation of rhamnazin (5,3',4'-trihydroxy-3,7-dimethoxyflavone) to produce ayanin (5,3'-dihydroxy-3,7,4'-trimethoxyflavone) [7].

Enzymatic Reaction Mechanism

The enzymatic conversion follows the general mechanism of S-adenosyl-L-methionine-dependent methyltransferases [7]. The reaction proceeds as follows:

S-adenosyl-L-methionine + rhamnazin → S-adenosyl-L-homocysteine + ayanin

The enzyme exhibits strict regioselectivity for the 4'-hydroxyl group of the B-ring, distinguishing it from other flavonoid O-methyltransferases that may act on different positions [7]. This specificity is crucial for the biosynthetic pathway leading specifically to ayanin rather than other methylated quercetin derivatives.

Substrate Specificity and Kinetics

Plant O-methyltransferases involved in flavonoid biosynthesis generally exhibit broad substrate specificity while maintaining regioselectivity for particular hydroxyl positions [8] [9]. The 3,7-dimethylquercetin 4'-O-methyltransferase demonstrates preferential activity toward substrates with existing methylation at the 3 and 7 positions, suggesting an ordered biosynthetic sequence [7].

Studies on related flavonoid O-methyltransferases have revealed important structure-activity relationships. The presence of vicinal hydroxyl groups in the B-ring enhances substrate binding, while the methylation pattern in the A-ring influences enzyme-substrate interactions [8] [9]. These findings provide insights into the evolutionary optimization of O-methyltransferases for specific biosynthetic functions.

Enzyme Distribution and Expression

Flavonoid O-methyltransferases are widely distributed across plant species, with tissue-specific and developmental stage-specific expression patterns [10] [11]. In plants that produce ayanin, such as Croton schiedeanus and Plumeria rubra, the expression of relevant O-methyltransferases correlates with flavonoid accumulation patterns [1] [6].

The enzyme family encompasses multiple subfamilies with distinct substrate preferences and regioselectivities [10] [11]. These include:

- 3'-O-methyltransferases: Most common flavonoid O-methyltransferases, acting on the 3'-position of the B-ring

- 7-O-methyltransferases: Involved in A-ring methylation, particularly important in phytoalexin biosynthesis

- 4'-O-methyltransferases: Specific for 4'-position methylation, as exemplified by the ayanin biosynthetic enzyme

- Multifunctional enzymes: Capable of methylating multiple positions with varying efficiency

| Enzyme Type | EC Number | Substrate Preference | Product | Regioselectivity | Cofactor |

|---|---|---|---|---|---|

| 3,7-dimethylquercetin 4'-O-methyltransferase | EC 2.1.1.83 | Rhamnazin | Ayanin | 4'-position | SAM |

| Flavonoid 3-O-methyltransferase | EC 2.1.1.76 | Quercetin | 3-methylquercetin | 3-position | SAM |

| Flavonoid 7-O-methyltransferase | EC 2.1.1.148 | Quercetin/flavonoids | 7-methylquercetin | 7-position | SAM |

Metabolic Engineering for Enhanced Production

The application of metabolic engineering approaches to enhance ayanin production represents a promising strategy for increasing the availability of this bioactive compound. Several complementary approaches have been developed to improve flavonoid O-methyltransferase activity and optimize biosynthetic pathways.

Microbial Production Systems

Metabolic engineering of microorganisms offers significant advantages for ayanin production, including controlled cultivation conditions, scalability, and independence from plant material extraction [12] [13] [14]. Escherichia coli and Saccharomyces cerevisiae have emerged as preferred hosts for flavonoid production due to their well-characterized metabolism and genetic tractability [14] [15].

The reconstruction of flavonoid biosynthetic pathways in microbial hosts requires the coordinated expression of multiple enzymes from the phenylpropanoid and flavonoid pathways [13] [14]. For ayanin production, this includes:

- Precursor supply enhancement: Engineering of the shikimate pathway to increase phenylalanine availability

- Core pathway establishment: Expression of phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, 4-coumarate-CoA ligase, chalcone synthase, and chalcone isomerase

- Flavonol pathway activation: Introduction of flavonoid 3'-hydroxylase, flavanone 3-hydroxylase, and flavonol synthase

- Methylation cascade: Sequential expression of appropriate O-methyltransferases

Pathway Optimization Strategies

Successful metabolic engineering for ayanin production requires optimization of multiple pathway components [12] [13]. Key strategies include:

Enzyme Source Selection: Different plant species provide O-methyltransferases with varying activities and specificities. Systematic screening of enzyme variants from diverse plant sources can identify optimal biocatalysts for ayanin biosynthesis [14].

Cofactor Engineering: S-adenosyl-L-methionine availability often limits O-methyltransferase activity. Engineering of methionine metabolism and S-adenosyl-L-methionine recycling pathways can enhance methylation efficiency [12].

Subcellular Localization: Proper subcellular targeting of biosynthetic enzymes can improve pathway efficiency by facilitating substrate channeling and reducing metabolite loss [16].

Regulatory Optimization: Fine-tuning of gene expression levels through promoter engineering and ribosome binding site optimization ensures balanced enzyme activities throughout the pathway [12].

Plant Tissue Culture Enhancement

Plant tissue culture systems provide an alternative platform for ayanin production enhancement through metabolic engineering [17] [18]. Strategies for improving ayanin accumulation in plant cultures include:

Elicitor Treatment: Application of biotic and abiotic elicitors stimulates secondary metabolite production by activating stress response pathways [17] [18]. Methyl jasmonate, chitosan, and yeast extract have proven effective for enhancing flavonoid biosynthesis in various plant species.

Growth Regulator Optimization: Manipulation of auxin, cytokinin, and gibberellin levels influences both cell growth and secondary metabolite accumulation [17]. Optimal hormone combinations vary among plant species and culture systems.

Precursor Feeding: Supplementation of culture media with pathway precursors such as phenylalanine, tyrosine, or specific flavonoid intermediates can enhance product formation [17].

Environmental Factor Control: Optimization of light, temperature, pH, and nutrient conditions significantly influences flavonoid biosynthesis in plant cultures [17] [18].

| Engineering Approach | Host System | Target Enhancement | Key Strategies | Production Scale |

|---|---|---|---|---|

| Microbial Cell Factories | E. coli, S. cerevisiae, Y. lipolytica | De novo flavonoid production | Pathway reconstruction, cofactor engineering | Laboratory to pilot scale |

| Plant Tissue Culture | Plant cell/callus cultures | Secondary metabolite accumulation | Elicitor treatment, growth regulators | Laboratory scale |

| Enzyme Engineering | Recombinant expression systems | Improved enzyme activity/specificity | Protein engineering, directed evolution | Laboratory scale |

| Pathway Optimization | Various microbial hosts | Increased pathway flux | Metabolic flux analysis, systems biology | Laboratory to industrial scale |

Systems Biology Approaches

Modern systems biology tools enable rational design of metabolic engineering strategies for enhanced ayanin production [12] [19]. Comprehensive approaches include:

Omics Integration: Transcriptomic, proteomic, and metabolomic analyses provide insights into pathway bottlenecks and regulatory mechanisms controlling ayanin biosynthesis [19].

Metabolic Modeling: Mathematical models of flavonoid metabolism enable prediction of engineering targets and optimization of pathway modifications [12].

High-Throughput Screening: Automated screening systems facilitate rapid evaluation of engineered strains and identification of improved variants [12].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

Targets

UNII

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types